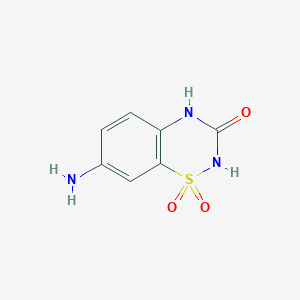

7-amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

7-Amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a sulfur- and nitrogen-containing heterocyclic compound featuring a benzothiadiazine core with three ketone oxygen atoms and an amino substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

99584-72-2 |

|---|---|

Molecular Formula |

C7H7N3O3S |

Molecular Weight |

213.22 g/mol |

IUPAC Name |

7-amino-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

InChI |

InChI=1S/C7H7N3O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) |

InChI Key |

AQPJJHNOEHEXAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

The classical synthesis of benzothiadiazine derivatives typically involves cyclization reactions starting from appropriately substituted anilines and sulfur-containing reagents. For 7-amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, the preparation involves:

Step 1: Introduction of the amino group at position 7 on a benzothiadiazine precursor. This is often achieved via nitration followed by reduction or direct amination methods on the aromatic ring.

Step 2: Formation of the benzothiadiazine ring system by cyclization involving sulfur dioxide or sulfonyl chloride derivatives and appropriate amine or hydrazine derivatives to form the heterocyclic core.

Step 3: Oxidation to introduce the trione (1,1,3-trione) functionality on the heterocyclic ring, often using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

This multi-step approach is supported by general synthetic strategies for benzothiadiazine derivatives, although specific detailed protocols for this exact compound are scarce in open literature.

Transition Metal-Catalyzed Dehydrogenative Annulation

A recent advancement in the synthesis of benzothiadiazine derivatives involves manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions. This green and atom-economical method uses primary alcohols as starting materials and avoids harsh reagents, generating water and hydrogen as benign by-products.

-

- Utilizes earth-abundant 3d transition metals (Mn complexes) as catalysts.

- Involves dehydrogenative annulation of amines with alcohols to form the benzothiadiazine 1,1-dioxide core.

- Functional group tolerance allows for various substituents, including amino groups at position 7.

- Reaction conditions are mild and environmentally friendly.

Alternative Synthetic Approaches

Cyclization of Substituted Anilines with Sulfur Dioxide Sources:

Some methods involve direct cyclization of 7-amino-substituted anilines with sulfur dioxide or its surrogates under acidic or basic conditions to form the benzothiadiazine ring with subsequent oxidation steps to achieve the trione groups.Oxidative Cyclization Using Peroxides:

Oxidative conditions using hydrogen peroxide or organic peroxides can facilitate the formation of the 1,1,3-trione moiety on the benzothiadiazine ring after initial ring closure.Use of Sulfonyl Chlorides and Amines:

Reaction of sulfonyl chlorides with amines followed by cyclization and oxidation is another classical route, though detailed procedures specific to this compound are limited in literature.

Comparative Data Table of Preparation Methods

Research Insights and Mechanistic Considerations

The manganese-catalyzed method involves acceptorless dehydrogenative coupling, where the catalyst facilitates the removal of hydrogen from alcohols and amines, promoting annulation without external oxidants. This method is particularly notable for its environmental sustainability and functional group tolerance, making it a promising approach for synthesizing benzothiadiazine derivatives with amino substitution.

Classical methods rely heavily on stepwise transformations, which may involve hazardous reagents and generate more waste. However, they remain the most documented routes for preparing 7-amino-substituted benzothiadiazines with trione functionalities.

Detailed mechanistic studies of the manganese-catalyzed synthesis reveal that the catalyst plays multiple roles in activation and coupling steps, which could be exploited to optimize synthesis of this compound specifically.

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of biological pathways.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems

Benzodithiazine Derivatives

- Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () Structural Differences: Replaces the benzothiadiazine trione core with a benzodithiazine system containing two sulfur atoms and a methyl ester group. Functional Impact: The hydrazino group enhances nucleophilicity, while the ester group increases lipophilicity compared to the amino-substituted trione.

Benzotriazepinones and Benzotriazines

- Example: 5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones () and 7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide () Structural Differences: Benzotriazepinones incorporate a seven-membered triazepine ring, while benzotriazines are nitrogen-rich six-membered systems. Functional Impact: The bromo substituent in increases electrophilicity, contrasting with the electron-donating amino group in the target compound. These differences influence reactivity in cross-coupling or substitution reactions .

Substituent Effects

Amino vs. Halogen Substituents

- Example: 1,3-Dichloro-7-trifluoroacetamido-4,5,6,7-tetrahydro-4H-cyclopenta[cl]thiophen-4-one () Impact: Chlorine atoms and trifluoroacetamido groups enhance lipophilicity and metabolic stability but reduce solubility compared to the amino group in the target compound. Synthesis: Halogenation steps (e.g., using POCl₃) are critical here, whereas the target compound may require amination or oxidation .

Hydrazine and Ester Groups

- Example: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () Impact: The cyano group increases electrophilicity, and the hydrazino moiety enables chelation or coordination chemistry, unlike the simpler amino group in the target compound .

Anticancer Activity

- Example: 5,6-2H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives () Activity: These compounds inhibit prostate cancer (PC3) cells with up to 75.9% inhibition at 10 µM.

Enzyme Inhibition

- Example : 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones ()

- Activity : These inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in neurodegenerative diseases.

- Comparison : The benzothiadiazine trione’s sulfur and ketone groups could similarly interact with cholinesterase active sites, though activity data are needed for confirmation .

Herbicidal and Insecticidal Activity

- Example: N-Substituted-6-(3-chloro-4-chloromethyl-2-oxopyrrolidin-1-yl)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-ones () Activity: Show >90% inhibition of broadleaf weeds and aphids. Comparison: The target compound’s amino group may reduce phytotoxicity compared to halogenated analogues, but this requires empirical validation .

Physicochemical Properties

*Predicted based on substituent effects.

Biological Activity

7-Amino-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound belonging to the benzothiadiazine family. This compound has garnered attention due to its diverse biological activities, particularly as a potential pharmacological agent. Its structural characteristics allow for various interactions with biological targets, leading to potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a fused ring system that incorporates sulfur, nitrogen, and oxygen atoms. Its unique arrangement contributes to its chemical reactivity and biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 190.20 g/mol.

Research indicates that this compound acts primarily by inhibiting specific enzymes. This inhibition occurs through binding to active sites on enzymes, preventing substrate access and thereby disrupting metabolic pathways associated with diseases such as cancer and diabetes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. In vitro studies show that the compound induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The data indicate a dose-dependent response where higher concentrations lead to increased cell death.

Study on Enzyme Inhibition

A study conducted by researchers focused on the enzyme inhibition properties of the compound. They found that it effectively inhibited carbonic anhydrase activity with an IC50 value of 5 µM. This inhibition could have implications for treating conditions like glaucoma and edema.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various enzymatic targets. Results indicated strong binding interactions with the active sites of enzymes involved in metabolic pathways relevant to cancer progression. The docking scores suggest that the compound could potentially serve as a scaffold for developing more potent inhibitors.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 7-amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione with high purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain between 60–80°C to optimize cyclization while avoiding side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Reaction Time : Monitor progress via TLC; typical durations range from 12–24 hours.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and validate the benzothiadiazine core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Initial screens often include:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase isoforms (e.g., CA IX/XII) .

Advanced Research Questions

Q. How does this compound interact with carbonic anhydrase isoforms, and what structural features drive selectivity?

- Methodological Answer : The sulfonamide group in the benzothiadiazine core chelates the active-site zinc ion in carbonic anhydrases (CAs). Selectivity for tumor-associated CA IX over CA II is influenced by:

- Substituent Bulk : Fluorophenyl groups increase steric hindrance, reducing off-target binding.

- Hydrophobic Interactions : Methyl or chloro substituents enhance affinity for CA IX’s hydrophobic pocket.

Co-crystallization studies (PDB: 6UGQ) validate binding modes .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl), or aryl groups at positions 2, 4, and 7.

- Biological Testing : Compare IC values across analogs in enzyme assays and cytotoxicity screens.

- Computational Modeling : Dock derivatives into CA active sites (AutoDock Vina) to predict binding affinities .

Q. How should researchers address contradictory reports on the anticancer efficacy of benzothiadiazine derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm activity using multiple assays (e.g., apoptosis via Annexin V and caspase-3 activation).

- Pharmacokinetic Studies : Evaluate bioavailability and metabolite interference in in vivo models .

Q. What strategies resolve challenges in isolating enantiomers of related thiadiazine derivatives?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid).

- Stereochemical Analysis : Compare circular dichroism (CD) spectra or enantiomer-specific NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.